molecular formula C19H15BrN2O2S B2649587 (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide CAS No. 865181-32-4

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide

Cat. No. B2649587
CAS RN: 865181-32-4
M. Wt: 415.31
InChI Key: FNMHWBXASXYJPV-VZCXRCSSSA-N
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Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a heterocyclic compound . It also contains a prop-2-yn-1-yl group, which is a type of alkyne, and a phenoxy group, which is a type of ether .


Chemical Reactions Analysis

The terminal alkynes in compounds like this can undergo oxidative alkyne–alkyne coupling under certain conditions, such as in the presence of a copper catalyst .

Scientific Research Applications

Thiazolides as Anti-Infective Agents

Thiazolides, including derivatives modified from the parent compound nitazoxanide, have been explored for their broad spectrum of activities against various pathogens. These compounds have shown effectiveness against a range of helminths, protozoa, enteric bacteria, and viruses affecting both animals and humans. Notably, modifications to the thiazolide structure, such as replacing the nitro group with bromo- or chloro-groups, have yielded compounds with diverse biological activities. Some thiazolides have demonstrated efficacy against proliferating mammalian cells, suggesting potential applications in cancer therapy (Hemphill, Müller, & Müller, 2012).

Thiazolides in Cancer Research

Thiazolide compounds have been evaluated for their anticancer activities, with some studies focusing on their ability to induce apoptosis in cancer cell lines. For example, benzothiazole derivatives have been assessed for their antitumor effects, highlighting the potential of these compounds in cancer treatment strategies. The mechanisms by which these thiazolides exert their anticancer effects, including the induction of apoptosis and interactions with specific cellular targets such as the glutathione S-transferase Pi (GSTP1), are areas of active research (Brockmann et al., 2014).

Thiazolides in Antimicrobial Applications

Beyond their antiparasitic and anticancer potential, thiazolides have also been investigated for their antimicrobial properties. Studies have explored the synthesis of thiazolide derivatives and their efficacy against various microbial strains, including bacteria and fungi. These studies contribute to the understanding of the structure-activity relationships of thiazolides and their potential as antimicrobial agents (Anuse et al., 2019).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications, particularly given the cytotoxic activity of similar compounds .

properties

IUPAC Name

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O2S/c1-2-11-22-16-9-8-14(20)13-17(16)25-19(22)21-18(23)10-12-24-15-6-4-3-5-7-15/h1,3-9,13H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMHWBXASXYJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide

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